molecular formula C17H28N4O7S B12438559 D-Timolol maleate CAS No. 26791-17-3

D-Timolol maleate

Cat. No.: B12438559
CAS No.: 26791-17-3
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-UHFFFAOYSA-N
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Description

D-Timolol Maleate is the enantiomer of the non-selective beta-adrenergic receptor blocking agent, L-Timolol, which is the therapeutically active form used in clinical medicine . As a research chemical, this compound serves as a critical analytical standard and tool compound in preclinical research for studying the stereoselective binding and pharmacokinetics of beta-blockers. Its primary value lies in its utility as a negative control in experiments designed to investigate the specific receptor interactions and mechanisms of its active counterpart. The mechanism of action for the active L-form involves competitive antagonism of both β1- and β2-adrenergic receptors . In ophthalmic research, the active enantiomer is understood to reduce intraocular pressure predominantly by decreasing the production of aqueous humor in the ciliary body . In systemic applications, its blockade of adrenergic receptors leads to reduced heart rate, blood pressure, and cardiac output . Researchers utilize this compound to isolate and understand these adrenergic pathways by providing a comparative baseline, helping to distinguish specific receptor-mediated effects from non-specific cellular interactions. This product is intended solely for laboratory research purposes by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMANUAADYWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949602
Record name But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26791-17-3
Record name But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Chiral Resolution of Racemic Timolol

The most established method for obtaining D-Timolol involves the optical resolution of racemic Timolol. A 2016 study demonstrated that racemic Timolol (4) could be resolved using d-tartaric acid to yield S-Timolol-d-tartaric acid and R-Timolol-d-tartaric acid salts. Subsequent treatment with sodium hydroxide and maleic acid produced enantiomerically pure this compound. The process achieved a 53% yield for racemic Timolol before resolution, with the final R-enantiomer obtained in high optical purity.

Cyclization Using Cyclic Solvents

A patented method (CN101774977B) employs cyclic solvents like toluene, dioxane, or pyridine to synthesize Timolol intermediates. Glycol amine and benzaldehyde undergo cyclization in these solvents to form oxazole derivatives, which are then condensed with 3-chloro-4-morpholino-1,2,5-thiadiazole. Key parameters include:

  • Molar ratios : Cyclic solvent to glycol amine (1:2–6.5), glycol amine to benzaldehyde (0.2–0.4:0.91–1.82).
  • Reaction conditions : Temperatures of 113–150°C for 8–15 hours.

This method achieved yields exceeding 99% for the oxazole intermediate, with distillation enabling solvent recycling.

Optimization of Reaction Conditions

Solvent Selection and Toxicity Reduction

The cyclic solvent method replaced toxic benzene with greener alternatives like dioxane or toluene, reducing environmental and health risks. Comparative data from three preparation embodiments highlights the impact of solvent choice:

Solvent Molar Ratio (Solvent:Glycol Amine) Temperature (°C) Yield (%)
Dioxane 1:3.28 113–115 99.89
Toluene 1:1.6 120 100.3
Pyridine 1:1.5 125–130 100.3

Data sourced from CN101774977B.

Enantiomeric Purity Control

A 2025 study synthesized 3-S-timolol maleate (an impurity in Timolol API) via a five-step reaction starting from (S)-3-(tert-butylamino)propane-1,2-diol, achieving 98% purity. While this method targets the S-enantiomer, analogous steps using R-configuration precursors could yield D-Timolol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed structural integrity.

Industrial-Scale Production Challenges

Solvent Recycling and Cost Efficiency

The cyclic solvent method’s scalability stems from its closed-loop system, where solvents like toluene are distilled and reused without significant loss. For example, a 70ml dioxane batch was recycled for three consecutive runs with <2% yield reduction.

Resolution Efficiency

Optical resolution remains bottlenecked by the 53% yield of racemic Timolol. Advances in asymmetric catalysis or enzymatic resolution could improve throughput, though no such methods are yet reported in the literature.

Characterization and Quality Control

Spectroscopic Validation

This compound is characterized by:

  • 1H NMR : Peaks at δ 1.25 (s, 9H, tert-butyl), 3.45–3.70 (m, 8H, morpholine), and 6.30 (s, 2H, maleate).
  • HRMS : m/z 432.49 (C₁₇H₂₈N₄O₇S).

Purity Standards

Commercial this compound meets pharmacopeial criteria, including:

  • Melting point : >194°C (dec.).
  • Optical rotation : [α]D²⁵ = +12.5° (c = 1, H₂O).

Chemical Reactions Analysis

Types of Reactions

D-Timolol maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

D-Timolol maleate, a beta-blocker, is used in various applications, primarily in treating ophthalmic conditions and, more recently, in dermatological applications. While the search results do not explicitly focus on "this compound," they do provide information on the applications of timolol maleate, which is relevant since D-Timolol is an isomer of Timolol.

Scientific Research Applications

Ophthalmology
Timolol maleate is commonly used to manage ocular conditions, such as open-angle glaucoma and ocular hypertension . It functions by reducing the production of aqueous humor in the eye, which lowers intraocular pressure . Timolol maleate is available in eye drop form for easy administration .

Dermatology
Timolol maleate has been explored for treating dermatological conditions, particularly erythematotelangiectatic rosacea (ETR) and infantile hemangiomas (IHs) .

  • Erythematotelangiectatic Rosacea (ETR): Topical application of timolol maleate eye drops has shown promise in alleviating centrofacial erythema and telangiectasia associated with ETR . A study using 0.5% timolol maleate eye drops on one side of the face for 28 days demonstrated significant improvements in both clinician-assessed erythema and patient self-assessment scores . Patients also reported reduced sensations of warmth and burning .
  • Infantile Hemangiomas (IHs): Topical timolol maleate has been used, sometimes in combination with oral propranolol, to treat parotid infantile hemangiomas . Studies have reported positive outcomes with timolol solution in treating superficial capillary hemangioma .

Pyogenic Granuloma

Timolol solution may be a treatment option for early pyogenic granulomas . A study showed significant improvement with timolol, with color change from the first follow-up onwards and lesion size reduction from the second follow-up onward .

Case Studies and Clinical Trials

  • Erythematotelangiectatic Rosacea (ETR) Study:
    • Objective: To evaluate the effectiveness and safety of topical timolol maleate eye drops 0.5% for ETR .
    • Method: A randomized, single-center, single-blind, placebo-controlled split-face study was conducted with 16 patients who had mild-to-moderate ETR. Patients received topical timolol maleate eye drops 0.5% on one side of their face and normal saline on the other side daily for 28 days .
    • Results: The sides treated with timolol showed significant improvement in both the Clinician Erythema Assessment (CEA) and Patient Self-Assessment (PSA) at the 28-day assessment. Patients reported a significant difference in warmth and burning sensations. The only adverse reaction was worsened redness on both sides of the face at Day 1 in one patient .
    • Conclusion: Topical timolol maleate was safe and effective for treating ETR .
  • Pyogenic Granuloma Study:
    • Objective: To assess the effectiveness and safety of 0.5% timolol solution in treating pyogenic granuloma .
    • Method: A two-center, double-blind, and placebo-controlled trial was conducted. Patients with pyogenic granuloma lesions of less than eight weeks duration were recruited. Topical treatment with 0.5% timolol or matching glycerin placebo was continued for six weeks .
    • Results: Forty subjects were randomized between the two groups. Significant improvement was noted with timolol, with color change from the first follow-up onwards and lesion size reduction from the second follow-up onward. Between-group comparison showed a significant difference with respect to percentage reduction in size (timolol 40.9%, placebo 3.4%; P = 0.002) .
    • Conclusion: Topical timolol may be a treatment option for early pyogenic granulomas, but complete resolution is unlikely in six weeks .
  • Infantile Hemangiomas (IHs) Cases:
    • Objective: To evaluate the efficacy and safety of topical timolol maleate combined with oral propranolol for parotid infantile hemangiomas .
    • Method: 22 patients with mixed-type parotid gland proliferating hemangioma were treated with topical timolol maleate combined with oral propranolol .
    • Results: The application of topical timolol maleate combined with oral propranolol for parotid IHs resulted in a clear curative effect .
    • Conclusion: Topical timolol maleate can be effective in treating infantile hemangiomas, especially when combined with oral propranolol .

Safety and Tolerability

Mechanism of Action

D-Timolol maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure and blood pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, it decreases heart rate and cardiac output, leading to reduced blood pressure .

Comparison with Similar Compounds

Pharmacodynamic Differences

Parameter D-Timolol Maleate L-Timolol Maleate
Beta-1 Receptor Affinity Low (IC₅₀: ~10⁻⁶ M) High (IC₅₀: ~10⁻⁸ M)
Beta-2 Receptor Affinity Minimal Significant
IOP Reduction Equivalent efficacy Equivalent efficacy
Cardiac Effects Minimal heart rate inhibition Marked suppression
Bronchial Effects Negligible Risk of bronchoconstriction

Clinical Implications

This compound achieves comparable IOP reduction to L-timolol but with fewer systemic side effects, such as bradycardia and bronchospasm, making it safer for patients with asthma or cardiovascular comorbidities . However, L-timolol remains the dominant clinical form due to historical precedence and regulatory approvals .

Comparison with Other Beta-Blockers in Glaucoma Therapy

Key Compounds

  • Propranolol: Early non-selective beta-blocker; timolol is 3x more potent intravenously and 10x more potent orally in suppressing isoproterenol-induced tachycardia .
  • Betaxolol : Beta-1 selective; less effective in IOP reduction but safer for pulmonary patients .
  • Levobunolol: Non-selective; similar efficacy to timolol but with longer duration .

Formulation Comparisons

Timolol Maleate Solutions vs. Gel-Forming Solutions (GFS)

A crossover study (n=52) comparing 0.5% timolol maleate solution (twice daily) and 0.5% GFS (once daily) found:

  • Equivalent IOP reduction (ΔIOP: ~6–8 mmHg) .
  • Safety : GFS caused transient blurred vision (18% vs. 4% in solution) but improved patient compliance .
  • Bioavailability : Ocular films and gels enhance retention in the conjunctival sac, reducing systemic absorption .

Combination Therapies

  • Analytical methods (HPLC, CE) ensure precise quantification of related substances, including R-timolol impurities in S-timolol formulations .

Research Findings and Controversies

  • Local Anesthetic Activity: Early studies claimed timolol lacks local anesthetic effects , but chronic use of L-timolol was linked to corneal anesthesia in elderly patients . D-timolol’s role in this phenomenon remains unstudied.
  • Stereochemical Purity : Robust LC and CE methods validated for detecting ≤0.1% R-timolol in S-timolol maleate, ensuring enantiomeric purity .
  • Carcinogenicity and Reproductive Safety: No human data exist for D-timolol; L-timolol’s safety profile is extrapolated .

Biological Activity

D-Timolol maleate is a non-selective beta-adrenergic antagonist widely used in the management of glaucoma and ocular hypertension. Its biological activity extends beyond ocular applications, influencing cardiovascular and neurological systems. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, therapeutic uses, adverse effects, and recent research findings.

This compound primarily functions by blocking both β-1 and β-2 adrenergic receptors. This blockade leads to a reduction in aqueous humor production in the eye, thereby decreasing intraocular pressure (IOP). Additionally, it exerts systemic effects by reducing heart rate and myocardial contractility through its action on β-1 receptors in the heart. The pharmacokinetics of this compound include:

  • Absorption : Rapidly absorbed after oral administration with bioavailability ranging from 61% to 75% due to first-pass metabolism.
  • Onset of Action : Hypotensive effects observed within 15-45 minutes post-administration.
  • Half-life : Approximately 2.5 to 5 hours, prolonged in cases of renal impairment.
  • Metabolism : Primarily hepatic via cytochrome P450 2D6 isoenzyme .

Glaucoma Management

This compound is considered a first-line treatment for glaucoma due to its efficacy in lowering IOP. A study demonstrated that timolol reduced IOP by approximately 26% compared to placebo . It is often used in combination with other agents like dorzolamide to enhance efficacy .

Treatment of Infantile Hemangiomas

Recent studies have explored the use of topical this compound for treating infantile hemangiomas (IHs). A multicenter retrospective study involving 731 patients indicated that topical timolol was well-tolerated and effective, particularly in thin, superficial IHs. The best responses were noted when treatment was initiated during the rapid proliferative phase (1-6 months of age) .

Adverse Effects

While this compound is generally well-tolerated, it has been associated with several adverse effects:

  • Neuropsychiatric Events : A case-control study reported a significant incidence of depression among patients using topical timolol, highlighting a fivefold increase compared to controls .
  • Cardiovascular Effects : Reports indicate potential bradycardia and confusion in elderly patients, necessitating careful monitoring . A study noted that symptomatic bradycardia risk increased significantly within the first six months of treatment initiation .

Antioxidant Activity

Timolol has been shown to possess antioxidant properties. A study on human endothelial cells indicated that timolol protects against oxidative stress without exhibiting cytotoxic effects. This antioxidant activity may enhance its therapeutic profile, particularly in ocular health by protecting retinal cells from oxidative damage .

Comparative Efficacy Studies

A comparative evaluation between this compound and other treatments like latanoprostene bunod revealed that timolol is effective in lowering IOP with a favorable safety profile. The study highlighted that timolol was associated with fewer side effects compared to alternative therapies .

Data Summary

The following table summarizes key pharmacological data regarding this compound:

ParameterValue
Bioavailability61% - 75%
Onset of Action (oral)15 - 45 minutes
Peak Effect0.5 - 2.5 hours
Half-life2.5 - 5 hours
MetabolismHepatic (CYP2D6)
Common Adverse EffectsBradycardia, depression

Case Studies

Several case studies highlight the clinical implications of this compound usage:

  • Neuropsychiatric Effects : An elderly patient developed severe neuropsychiatric symptoms requiring ICU admission after starting topical timolol therapy .
  • Infantile Hemangioma Treatment : A pilot study demonstrated significant efficacy in treating IHs with topical timolol gel, suggesting it as a viable alternative to systemic treatments .

Q & A

Q. Table 1. Key Parameters for Chiral HPLC Method Optimization

FactorRange TestedOptimal ValueImpact on Resolution
2-Propanol (%)10–2015↑ Efficiency
Diethylamine (%)0.1–0.30.2↓ Peak Tailing
Column Temperature (°C)25–3530↑ Enantioselectivity

Q. Table 2. Stability-Indicating Tests for this compound

TestAcceptance CriteriaPharmacopeial Reference
Related SubstancesTotal impurities ≤0.5%EP 10.0
Optical Rotation+11.7° to +12.5° (50 mg/mL in HCl)USP-NF
Loss on Drying≤0.5% after vacuum dryingJP XVII

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